MAGE-3 (161-175)
CAS No.:
Cat. No.: VC3659016
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Processing and Presentation of MAGE-3 (161-175)
The processing and presentation of MAGE-3 (161-175) to CD4+ T cells involve complex interactions between the antigen, antigen-presenting cells, and various proteolytic enzymes. Research has revealed several key aspects of this process:
Influence of Antigen-Presenting Cells
Different types of antigen-presenting cells (APCs) vary in their ability to process and present the MAGE-3 (161-175) epitope. Studies have demonstrated that EBV-transformed lymphoblastoid cells (LCLs) and melanoma cells engineered to express MAGE-A3 in the endosomal/lysosomal compartment were strongly recognized by MAGE-3 (161-175)-specific CD4+ T cells . In contrast, autologous dendritic cells loaded with lysate from MAGE-A3 expressing cells, while significantly recognized, exhibited relatively poor stimulation of these T cells .
Role of Antigen Quantity
The amount of MAGE-A3 protein available for processing has been identified as a critical factor determining the intensity of T-cell responses to MAGE-3 (161-175). Researchers sorted LCLs by their level of MAGE-A3 expression and found that the intensity of T-cell responses correlated directly with the amount of MAGE-A3 expressed by the cells . This finding suggests that high levels of antigen expression may be necessary for efficient presentation of the MAGE-3 (161-175) epitope and subsequent T-cell activation.
Recognition by CD4+ T Cells
CD4+ T cells play a crucial role in anti-tumor immunity by providing help for the induction and maintenance of CD8+ cytotoxic T cells and by exerting their own effector functions against tumor cells . The recognition of MAGE-3 (161-175) by CD4+ T cells has been studied in both healthy donors and cancer patients, revealing important insights about its immunological properties.
T-Cell Recognition Patterns
Research has demonstrated that HLA-DRβ4*01 restricted MAGE-3 (161-175) specific CD4+ T cells from a healthy donor can recognize a naturally processed epitope formed through the exogenous pathway . This finding suggests that the MAGE-3 (161-175) epitope can potentially stimulate CD4+ T-cell responses under appropriate conditions, which could contribute to anti-tumor immunity.
Comparison with Other MAGE-A3 Epitopes
MAGE-3 (161-175) is one of several epitopes derived from the MAGE-A3 protein that have been studied for their immunogenic properties. Comparing MAGE-3 (161-175) with other MAGE-A3 epitopes provides valuable context for understanding its relative significance in anti-tumor immunity and potential applications in cancer immunotherapy.
Natural Processing and Presentation
Table 2. Comparison of Recognition Patterns Among MAGE-A3 Epitopes in Advanced Melanoma Patients
MAGE-A3 Epitope | Number of Patients Recognizing (out of 11) | Percentage | Reference |
---|---|---|---|
111-125 | 7 | 64% | |
191-205 | 6 | 55% | |
281-300 | 5 | 45% | |
146-160 | 2 | 18% | |
171-185 | 1 | 9% | |
161-175 | 0 | 0% | |
243-258 | 0 | 0% |
MAGE-3 (161-175) in Cancer Immunotherapy
MAGE-A3 has been used as a target for tumor immunotherapy due to its restricted expression pattern in tumors and its potential to induce tumor-specific cytotoxic T lymphocyte (CTL) responses . While much of the research has focused on MAGE-A3 as a whole protein or on other epitopes, the unique properties of MAGE-3 (161-175) suggest potential applications in cancer vaccine development.
Relevance to Immune Monitoring and Biomarker Development
Understanding the patterns of T-cell recognition of MAGE-3 (161-175) and other MAGE-A3 epitopes could inform the development of immune monitoring strategies for cancer patients. The expression of MAGE-A3 has been associated with various immune infiltration patterns in gastric cancer, including negative correlations with CD8+ T cells, neutrophils, and dendritic cells . While these associations are for the whole MAGE-A3 protein rather than specific epitopes, they highlight the potential relevance of MAGE-A3 expression and recognition in the broader context of anti-tumor immunity.
Research Challenges and Future Directions
Despite the valuable insights gained from studies of MAGE-3 (161-175), several challenges and knowledge gaps remain to be addressed in future research:
Variability in Antigen Processing and Presentation
The efficiency of MAGE-3 (161-175) processing and presentation varies significantly depending on the antigen-presenting cells involved and the amount of antigen available . Further research is needed to better understand these variations and develop strategies to optimize epitope presentation for immunotherapeutic applications.
Protease Regulation in Different Cell Types and Disease States
The finding that MAGE-3 (161-175) is formed by leupeptin-sensitive proteases but destroyed by pepstatin-sensitive proteases raises questions about how protease activity is regulated in different cell types and disease states. Future studies could explore whether modulating protease activity could enhance the presentation of MAGE-3 (161-175) and other potentially valuable epitopes.
Integration with Other Immunotherapy Approaches
The field of cancer immunotherapy has expanded rapidly to include immune checkpoint inhibitors, adoptive cell therapies, and various combination approaches. Future research could explore how MAGE-3 (161-175) and other MAGE-A3 epitopes might be integrated into these broader immunotherapeutic strategies for optimal anti-tumor efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume